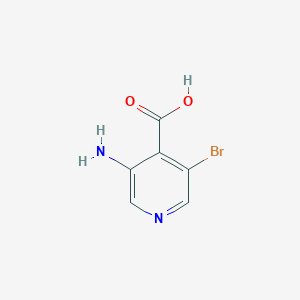

3-Amino-5-bromoisonicotinic acid

Description

Historical Context and Discovery of Pyridine (B92270) Carboxylic Acids

The journey of pyridine carboxylic acids began with the isolation of pyridine from coal tar in the 19th century. nih.gov The subsequent exploration of its derivatives led to the discovery of its three isomeric monocarboxylic acids: picolinic acid, nicotinic acid, and isonicotinic acid. wikipedia.org These isomers, differing only in the position of the carboxylic acid group on the pyridine ring, laid the groundwork for a vast field of study. wikipedia.org Early research focused on their synthesis and basic chemical properties, with significant advancements in production methods occurring throughout the 20th century. nih.gov The development of processes to synthesize these compounds from more readily available precursors, such as the oxidation of picolines, was a crucial step in making them widely accessible for research and industrial applications. wikipedia.org

Significance within Isonicotinic Acid Derivatives in Advanced Organic Synthesis

Isonicotinic acid and its derivatives are of paramount importance in advanced organic synthesis due to the versatile reactivity of the pyridine ring and the carboxylic acid group. chempanda.com The nitrogen atom in the pyridine ring can act as a base or a nucleophile, while the ring itself can undergo electrophilic and nucleophilic substitution reactions, albeit with reactivity that differs from benzene (B151609) due to the electron-withdrawing nature of the nitrogen. wikipedia.org The carboxylic acid moiety provides a handle for a wide range of chemical transformations, including esterification, amidation, and conversion to acid chlorides.

The introduction of substituents, such as the amino and bromo groups in 3-amino-5-bromoisonicotinic acid, further enhances the synthetic utility of the isonicotinic acid scaffold. These functional groups allow for a multitude of subsequent chemical modifications, enabling the construction of highly complex and diverse molecular architectures. This has made isonicotinic acid derivatives invaluable in the creation of libraries of compounds for high-throughput screening in drug discovery and materials science. ontosight.ai

Role as a Heterocyclic Building Block in Pharmaceutical and Agrochemical Industries

Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of the pharmaceutical and agrochemical industries, and this compound is a prime example of a key building block. nih.gov The pyridine core is a common feature in many biologically active molecules. The specific arrangement of the amino and bromo substituents on the isonicotinic acid framework allows for targeted modifications to influence properties such as binding affinity to biological targets, solubility, and metabolic stability.

In the pharmaceutical industry, derivatives of pyridine carboxylic acids have been instrumental in the development of drugs for a wide range of diseases, including tuberculosis, cancer, and diabetes. nih.gov The ability to fine-tune the structure of these molecules by utilizing building blocks like this compound is crucial for optimizing therapeutic efficacy. Similarly, in the agrochemical sector, this compound serves as a precursor for the synthesis of novel herbicides, insecticides, and fungicides.

Current Research Landscape and Emerging Applications

The current research landscape for this compound and related compounds is vibrant and expanding. A significant area of focus is the development of new synthetic methodologies to create derivatives with greater efficiency and stereoselectivity. libretexts.orgpressbooks.pub Researchers are continuously exploring novel applications for these compounds, driven by the ever-present need for new therapeutic agents and more effective agrochemicals.

Emerging applications are being investigated in areas such as materials science, where pyridine derivatives are used in the formation of metal-organic frameworks (MOFs) and coordination polymers. wikipedia.org Furthermore, the unique electronic properties of the substituted pyridine ring are being explored for applications in electronics and photonics. The ongoing research into the synthesis and application of this compound and its derivatives promises to yield further innovations across multiple scientific disciplines. acs.org

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C6H5BrN2O2 |

| Molecular Weight | 217.02 g/mol |

| Appearance | Solid |

| CAS Number | 1951441-00-1 |

Properties

IUPAC Name |

3-amino-5-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-3-1-9-2-4(8)5(3)6(10)11/h1-2H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWQHQLOJAZOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256806-39-9 | |

| Record name | 3-amino-5-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Amino 5 Bromoisonicotinic Acid and Its Derivatives

Strategic Approaches to the Isonicotinic Acid Core

The construction of the 3-Amino-5-bromoisonicotinic acid scaffold often begins with the modification of a pre-existing isonicotinic acid ring. This involves a series of strategic reactions to introduce the desired amino and bromo substituents at specific positions.

Bromination of Substituted Isonicotinic Acids

The direct bromination of nicotinic acid derivatives serves as a fundamental approach to introduce a bromine atom onto the pyridine (B92270) ring. A common method involves the bromination of nicotinic acid hydrochloride in the presence of thionyl chloride. google.com In this process, nicotinic acid, thionyl chloride, and bromine are refluxed together. google.com The reaction can be catalyzed by powdered iron, with an optimal concentration of 1-3%. google.com The subsequent workup involves distillation of excess bromine and thionyl chloride, followed by neutralization to precipitate the desired 5-bromonicotinic acid. google.com Yields for this process can be as high as 93%. google.com

Another approach utilizes N-bromosuccinimide (NBS) in concentrated sulfuric acid for the monobromination of deactivated aromatic compounds under mild conditions. organic-chemistry.org This method provides a practical route to bromo-substituted aromatics with good yields. organic-chemistry.org Furthermore, mandelic acid has been shown to catalyze the highly regioselective bromination of aromatic compounds using NBS in an aqueous environment at room temperature. organic-chemistry.org The use of hexafluoroisopropanol as a solvent also facilitates the mild and regioselective halogenation of a wide range of arenes and heterocycles with N-halosuccinimides. organic-chemistry.org

| Reagent/Catalyst | Substrate | Conditions | Product | Yield | Reference |

| Br2/SOCl2/Fe powder | Nicotinic acid | Reflux | 5-Bromonicotinic acid | 93% | google.com |

| NBS/H2SO4 | Deactivated aromatics | Mild | Monobrominated aromatics | Good | organic-chemistry.org |

| NBS/Mandelic acid | Aromatic compounds | Aqueous, room temp. | Regioselective bromination | - | organic-chemistry.org |

| NBS/Hexafluoroisopropanol | Arenes and heterocycles | Mild | Regioselective halogenation | Good | organic-chemistry.org |

Amination Strategies for Brominated Pyridine Carboxylic Acids

Once the pyridine ring is brominated, the next crucial step is the introduction of an amino group. This can be achieved through various amination strategies.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing an amino group onto a brominated pyridine ring. pearson.com In a typical reaction, a nucleophile, such as an amide ion (NH2-), attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion and the formation of the corresponding aminopyridine. pearson.com For instance, the reaction of 2-bromopyridine (B144113) with sodium amide yields 2-aminopyridine. pearson.com

The reactivity of the pyridine ring towards nucleophilic substitution can be influenced by the position of the substituents. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration can occur, particularly in polar aprotic solvents, leading to a mixture of products. clockss.org The development of site-selective functionalization of N-heteroarenes is a significant area of research, with methods being developed for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH). researchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. semanticscholar.orgacs.org These reactions offer a milder and more efficient alternative to traditional nucleophilic substitution methods. acs.org The Buchwald-Hartwig amination, for example, allows for the coupling of aryl halides with a wide range of amines using a palladium catalyst and a suitable ligand. semanticscholar.orgacs.orgorganic-chemistry.org

The use of ammonium (B1175870) salts as an alternative to gaseous ammonia (B1221849) in palladium-catalyzed aminations has been explored to overcome challenges such as catalyst deactivation and the formation of diarylamine byproducts. semanticscholar.orgacs.orgorganic-chemistry.org This method has been successfully applied to the synthesis of primary arylamines from aryl chlorides and bromides, including bromopyridines. semanticscholar.orgacs.org The choice of ligand, such as (±)-BINAP, is critical to prevent racemization when coupling optically active amines. acs.org

| Catalyst System | Substrate | Amine Source | Conditions | Product | Yield | Reference |

| Pd(OAc)2/Ligand | Aryl bromides | Ammonium sulfate | - | Primary arylamine | High selectivity | semanticscholar.orgacs.orgorganic-chemistry.org |

| Pd2(DBA)3/(±)-BINAP | Aryl bromides | Optically active amines | 100 °C, Toluene | N-Aryl amine | Good, no racemization | acs.org |

Ring-Forming Reactions for Pyridine Scaffolds

In addition to modifying a pre-existing ring, the pyridine core of this compound can be constructed through various ring-forming reactions. These methods often involve the condensation of smaller, more readily available precursors. baranlab.orgacsgcipr.org

One of the most well-known methods is the Hantzsch pyridine synthesis, a multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.org The initial product is a dihydropyridine, which can be subsequently oxidized to the aromatic pyridine. wikipedia.org While the classical Hantzsch synthesis can have drawbacks like harsh conditions and low yields, modifications using microwave chemistry or catalysis with p-toluenesulfonic acid (PTSA) under ultrasonic irradiation have been developed to improve efficiency. wikipedia.org

Other cycloaddition approaches, such as the Diels-Alder reaction of a 1-azadiene with an alkene or alkyne, followed by oxidation, also provide a route to pyridine rings. baranlab.org The use of heterocyclic azadienes in inverse demand Diels-Alder reactions is another favored method. baranlab.org Additionally, the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia can yield symmetrical pyridines. baranlab.org

Synthesis of Halogenated Aminopyridine Carboxylic Acids from Precursors

An alternative strategy for the synthesis of this compound involves starting with precursors that already contain the desired halogen and amino functionalities or can be readily converted to them. For example, the synthesis of 3-Amino-5-bromopyridine (B85033) can be achieved from 5-Bromo-3-nitropyridine through reduction. chemicalbook.com A method using palladium on activated charcoal and tetrahydroxydiboron (B82485) in acetonitrile (B52724) at 50°C under a nitrogen atmosphere has been reported to give a 96% yield of 3-Amino-5-bromopyridine. chemicalbook.com The resulting 3-Amino-5-bromopyridine can then be carboxylated to afford the final product.

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 5-Bromo-3-nitropyridine | Pd/C, Tetrahydroxydiboron, H2O | Acetonitrile, 50°C, 24h, N2 | 3-Amino-5-bromopyridine | 96% | chemicalbook.com |

Derivations from Isonicotinic Acid Hydrazides

Isonicotinic acid hydrazide (Isoniazid) and its derivatives are fundamental building blocks in the synthesis of various heterocyclic compounds. While a direct conversion of isonicotinic acid hydrazide to this compound is not extensively documented, the reactivity of the hydrazide moiety can be exploited to introduce the desired functionalities in a stepwise manner. A plausible synthetic strategy could involve the initial protection of the hydrazide group, followed by regioselective bromination and amination of the pyridine ring.

A general procedure for the synthesis of isonicotinic acid hydrazide itself involves the refluxing of isonicotinamide (B137802) with hydrazine (B178648) hydrate (B1144303) in an alcohol such as methanol (B129727) or ethanol. This reaction typically proceeds with high yields, often exceeding 95%. sigmaaldrich.com For instance, refluxing isonicotinamide with hydrazine hydrate at a temperature between 100 to 120°C for 3-5 hours has been shown to be an effective method. sigmaaldrich.com

Subsequent modifications to the pyridine ring would then be necessary. The introduction of a bromine atom and an amino group at the 3 and 5 positions of the isonicotinic acid framework would likely require a multi-step process involving protection, directed metallation, halogenation, and amination reactions, tailored from general pyridine functionalization methodologies.

Transformations of Cyanopyridines

Cyanopyridines are versatile intermediates in the synthesis of pyridinecarboxylic acids and their derivatives. The cyano group can be hydrolyzed to a carboxylic acid or an amide, providing a key handle for the synthesis of isonicotinic acid derivatives. For the synthesis of this compound, a potential route could start from a suitably substituted cyanopyridine.

One could envision the synthesis starting from a precursor like 3-amino-5-bromo-4-cyanopyridine. The synthesis of related 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through one-pot multicomponent reactions of aldehydes, malononitrile, ketones, and ammonium acetate. researchgate.net A similar strategy could potentially be adapted to create a 3-amino-4-cyanopyridine (B113022) core, which could then be subjected to bromination.

The hydrolysis of the cyano group to the carboxylic acid would be the final step. This transformation is a standard procedure in organic synthesis. For example, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide has been achieved in high yields through a process involving a metal cyanide reagent. While this is a benzene (B151609) derivative, similar principles could be applied to a pyridine system.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules, such as polysubstituted pyridines, in a single step from simple and readily available starting materials. chemicalbook.comnih.govyoutube.com These reactions are characterized by high atom economy and procedural simplicity.

The synthesis of polysubstituted pyridines through MCRs often involves the condensation of components like aldehydes, β-ketoesters, malononitrile, and an ammonia source. nih.govyoutube.com For the specific synthesis of a 3-amino-5-bromo-substituted isonicotinic acid derivative, a bespoke MCR would need to be designed. This could potentially involve a brominated building block.

For instance, a one-pot synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been reported from the reaction of arylglyoxals, malononitrile, and hydrazine hydrate. rsc.org While this produces a pyridazine (B1198779) ring, the principles of combining multiple reactive species to build a substituted heterocycle are directly applicable. The challenge lies in selecting the appropriate starting materials that would lead to the desired this compound scaffold.

Stereoselective and Regioselective Synthetic Routes

The precise control over the placement of substituents on the pyridine ring and the stereochemistry of any chiral centers are critical for the biological activity and material properties of the final compound.

Control of Bromine and Amino Group Placement

Achieving the desired 3-amino-5-bromo substitution pattern on an isonicotinic acid framework requires highly regioselective reactions. The electronic nature of the pyridine ring, which is electron-deficient, dictates that electrophilic substitution is challenging and often requires harsh conditions, leading to mixtures of isomers. google.com

A potential strategy to control the regioselectivity is to start with a pre-functionalized pyridine. For example, the synthesis of 3,5-dibromo-4-aminopyridine has been achieved in a one-step reaction from pyridine or a pyridine salt using HBr, an ammonium salt, and H₂O₂. This intermediate could then potentially undergo a regioselective carboxylation at the 4-position.

Another approach involves the directed halogenation of a pre-existing amino-substituted pyridine. For instance, the regioselective bromination of methyl indole-3-carboxylate (B1236618) at the 5 and 6 positions has been demonstrated using bromine in acetic acid. While this is an indole (B1671886) system, the principle of directing group-assisted halogenation is a key strategy for controlling regioselectivity in heterocyclic systems.

Chiral Synthesis and Enantiopure Derivatives

For derivatives of this compound that contain chiral centers, enantioselective synthesis or chiral resolution is necessary to obtain pure enantiomers.

A common method for obtaining enantiopure carboxylic acids is through chiral resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. These diastereomers, having different physical properties, can then be separated by crystallization. The pure enantiomer of the carboxylic acid is subsequently recovered by removing the resolving agent. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine.

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced safety, improved reaction control, and easier scalability compared to traditional batch processes. The application of flow chemistry to the synthesis of complex molecules like this compound could provide significant benefits.

While a specific flow synthesis for this compound is not reported, the principles of flow chemistry have been applied to related transformations. For instance, flow chemistry has been utilized for the efficient synthesis of various heterocyclic compounds and for performing hazardous reactions, such as those involving organometallic reagents, under safer conditions. A synthesis of N-monodeuteriomethyl-2-substituted piperidines has been described using an efficient and scalable anodic methoxylation in an undivided microfluidic electrolysis cell.

The synthesis of substituted pyridinecarboxylic acids has also been achieved through methods like the ozonolysis of quinolines, a process that could potentially be adapted to a continuous flow setup for improved safety and efficiency. The development of a continuous flow process for the synthesis of this compound would likely involve the modular combination of different reaction steps, such as bromination, amination, and carboxylation, in a sequential flow system.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and economically viable production methods. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the use of alternative energy sources like microwave irradiation, designing reactions with high atom economy, employing biocatalysis with renewable feedstocks, and utilizing environmentally friendly solvents.

One of the most promising green techniques is microwave-assisted synthesis . sphinxsai.comresearchgate.netnih.gov This method often leads to dramatically reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. sphinxsai.com For instance, the synthesis of related 3-amino-5-bromopyridine derivatives has been successfully achieved using microwave irradiation, demonstrating the potential of this technology for the synthesis of the target compound. sphinxsai.com

Another core principle is maximizing atom economy , which measures the efficiency of a reaction in converting reactants into the desired product. primescholars.comyoutube.com Reactions with high atom economy are inherently "greener" as they generate less waste. primescholars.com Addition and rearrangement reactions are ideal with 100% atom economy, while substitution and elimination reactions are less efficient. rsc.org

The use of biocatalysis offers a powerful green alternative to traditional chemical synthesis. ucl.ac.uk Enzymes can catalyze reactions with high specificity under mild conditions, often using renewable feedstocks. acsgcipr.org The biocatalytic production of pyridine carboxylic acids from biomass, for example, points towards a sustainable pathway for obtaining precursors to this compound. acsgcipr.org

The advantages of green synthetic methodologies become evident when compared with conventional approaches. The following table provides a comparative overview of a conventional heating method versus a potential microwave-assisted synthesis for a key synthetic step.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 2-15 hours | 2-8 minutes | sphinxsai.com |

| Energy Consumption | High | Low | sphinxsai.com |

| Solvent Usage | Often requires high-boiling, hazardous solvents | Can often be performed with greener solvents or solvent-free | javeriana.edu.co |

| Product Yield | Moderate to Good | Good to Excellent (often 10-30% higher) | sphinxsai.comjaveriana.edu.co |

| By-product Formation | Can be significant | Often reduced due to shorter reaction times and higher selectivity | ui.ac.id |

This table illustrates the general advantages of microwave-assisted synthesis as reported for various heterocyclic compounds and is presented as a potential comparison for the synthesis of this compound.

To illustrate the concept of atom economy, let's consider a hypothetical synthesis of this compound. The atom economy is calculated as:

(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

A synthetic route with a higher atom economy is more sustainable. For example, a process that involves fewer protecting groups and generates minimal by-products would have a significantly better atom economy. primescholars.com

Table 2: Hypothetical Atom Economy Calculation

| Reactant A | Reactant B | Desired Product (this compound) | By-product | % Atom Economy |

| C6H6BrN | CO2 | C6H5BrN2O2 | H2O | Calculation would be inserted here based on a specific reaction |

This table is a template to demonstrate how atom economy would be assessed for a specific synthetic pathway.

The use of renewable resources is a cornerstone of green chemistry. The synthesis of pyridine derivatives from biomass is an emerging field with significant potential. acsgcipr.org Microorganisms can be engineered to convert components of lignin (B12514952) or other biomass into valuable aromatic compounds, including pyridine carboxylic acids. acsgcipr.org This approach offers a sustainable alternative to petroleum-based starting materials.

Table 3: Potential Biocatalytic Routes

| Feedstock | Biocatalyst (Engineered Microorganism) | Intermediate Product | Potential Advantage | Reference |

| Lignin | Rhodococcus jostii | Pyridine-dicarboxylic acids | Utilization of waste biomass, mild reaction conditions | acsgcipr.org |

| Glucose | Engineered E. coli | Precursors to pyridine ring | Use of abundant and renewable sugar | ucl.ac.uk |

This table outlines potential biocatalytic pathways for precursors to the target molecule based on current research in the field.

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be transformed into a more sustainable and efficient process, aligning with the broader goals of environmental stewardship in the chemical industry.

Chemical Reactivity and Mechanistic Investigations of 3 Amino 5 Bromoisonicotinic Acid

Reactivity of the Bromine Moiety

The bromine atom attached to the pyridine (B92270) ring at the 5-position is a versatile handle for various chemical transformations, primarily serving as a leaving group in cross-coupling and substitution reactions.

Cross-Coupling Reactions (Suzuki, Stille, Hiyama)

The carbon-bromine bond in 3-amino-5-bromoisonicotinic acid is a key site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

The Suzuki-Miyaura coupling is a widely used method to form biaryl compounds by reacting an organoboron species with an organohalide. wikipedia.org For this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids or their esters. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium(0) complex, which undergoes oxidative addition to the C-Br bond. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org Research on the closely related 5-bromonicotinic acid has shown efficient coupling with arylboronic acids to yield 5-arylnicotinates. researchgate.net Similarly, derivatives like N-[5-bromo-2-methylpyridin-3-yl]acetamide undergo successful Suzuki coupling with various arylboronic acids. mdpi.com

The Stille reaction provides an alternative route for C-C bond formation, utilizing an organotin reagent. wikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.org Stille couplings are known for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback. organic-chemistry.org Stille reactions involving bromo-substituted heterocycles, such as 3-aryl-5-bromo-2-pyrones, have been shown to proceed efficiently. ewha.ac.kr

The Hiyama coupling , which uses an organosilicon reagent, is another palladium-catalyzed cross-coupling reaction. It often requires an activator, such as a fluoride (B91410) source, to facilitate the transmetalation step. While less common than Suzuki or Stille couplings for this specific class of substrate, it remains a viable strategy for C-C bond formation.

Table 1: Typical Conditions for Suzuki Cross-Coupling of Bromo-Pyridine Derivatives

| Component | Example Reagents & Conditions | Role |

| Substrate | N-[5-bromo-2-methylpyridin-3-yl]acetamide | Aryl halide source |

| Coupling Partner | Arylboronic acid | Source of new aryl group |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Facilitates the reaction cycle |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃ | Stabilizes and activates the catalyst |

| Base | K₃PO₄, Na₂CO₃, KF | Activates the boronic acid |

| Solvent | 1,4-Dioxane/Water, DMF, Toluene | Dissolves reactants and facilitates reaction |

| Temperature | Room Temperature to ~100 °C | Provides energy for reaction activation |

This table presents a generalized summary of conditions based on related reactions. organic-chemistry.orgmdpi.com

Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. wikipedia.org In this compound, the pyridine nitrogen and the carboxylic acid at the 4-position are electron-withdrawing, which activates the ring toward nucleophilic attack. wikipedia.orglibretexts.org

The accepted mechanism proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged Meisenheimer complex, which temporarily disrupts the ring's aromaticity. libretexts.org The departure of the bromide leaving group then restores aromaticity and yields the substituted product. youtube.com Pyridine and its derivatives are particularly susceptible to SNAr reactions because the nitrogen atom can effectively stabilize the negative charge of the intermediate. wikipedia.org However, the bromine at position 5 is meta to the ring nitrogen, a position that is generally less reactive than the ortho or para positions. pearson.com Consequently, forcing conditions may be required for the substitution to occur. pearson.com

Electrocarboxylation Reactions

Electrocarboxylation is a method for fixing carbon dioxide into organic molecules by using electrochemical reduction. arkat-usa.orgresearchgate.net For aryl bromides, this process typically involves the reduction of the carbon-bromine bond at a cathode to form an aryl anion or radical anion intermediate. arkat-usa.orgthieme-connect.com This highly reactive intermediate then attacks a molecule of CO₂, resulting in the formation of a carboxylate. arkat-usa.org This method offers a sustainable alternative to traditional carboxylation techniques, sometimes avoiding the need for sacrificial metal anodes. acs.orgacs.org The reaction transforms the aryl bromide into the corresponding carboxylic acid, effectively replacing the bromine atom with a carboxyl group. arkat-usa.orgthieme-connect.com While this reaction is well-documented for general aryl bromides, its specific application to this compound is less common.

Decarboxylative Halogenation and Related Transformations

Decarboxylative halogenation is a fundamental reaction that converts a carboxylic acid into an organic halide by cleaving a C-C bond and releasing carbon dioxide. nih.govacs.org While this section falls under the reactivity of the bromine moiety, the transformation itself involves the carboxylic acid group. Applying this reaction to this compound would replace the -COOH group with a different halogen atom (e.g., chlorine or iodine), yielding a di-halo-aminopyridine derivative. This process can be particularly useful for accessing regioisomers that are difficult to obtain through direct electrophilic halogenation. acs.org Modern methods often employ catalytic systems, such as copper or silver salts, and may be promoted by light. acs.orgrsc.orgprinceton.edu The reaction typically proceeds through a radical intermediate. princeton.edu

Reactivity of the Amino Group

The amino group at the 3-position is a nucleophilic center and can undergo a variety of reactions, most notably acylation to form amides.

Acylation and Amide Formation

The amino group of this compound can be readily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.gov This reaction forms a new amide bond. A specific example involves the acylation of the closely related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640) in the presence of a catalytic amount of sulfuric acid to form the corresponding acetamide. mdpi.com The nucleophilic nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide product. This transformation is crucial for modifying the electronic and steric properties of the molecule and is a common step in the synthesis of more complex derivatives. nih.gov

Table 2: Common Reagents for the Acylation of Aminopyridines

| Reagent Class | Specific Examples | Product |

| Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) | Acetamide derivative |

| Acid Chlorides | Benzoyl chloride (C₆H₅COCl) | Benzamide (B126) derivative |

| Activated Esters | N-Hydroxysuccinimide (NHS) esters | Amide derivative |

| Carboxylic Acids | Acetic acid, Benzoic acid (with coupling agent) | Amide derivative |

| Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (Ethyl(dimethylaminopropyl)carbodiimide) | Used with carboxylic acids |

This table summarizes common reagents used for the acylation of amino groups. mdpi.com

Derivatization for Biological Applications

The structural motif of this compound, featuring amino, bromo, and carboxylic acid functionalities on a pyridine ring, presents a versatile scaffold for the synthesis of novel derivatives with potential biological activities. The strategic placement of these functional groups allows for a variety of chemical modifications to explore structure-activity relationships (SAR) in drug discovery.

One common derivatization strategy involves the modification of the amino group. For instance, in related heterocyclic compounds like 3-aminopyrazoles, the amino group serves as a key interaction point, often referred to as a "hinge-binding" moiety, for targeting protein kinases. The development of kinase inhibitors is a significant area of cancer research. nih.gov Similarly, derivatization of the amino group of this compound could lead to potent kinase inhibitors.

Another avenue for derivatization is the modification of the carboxylic acid group, typically through amidation. The synthesis of amide derivatives from related amino acids has been shown to yield compounds with a broad spectrum of biological activities, including potential use as anticancer agents. nih.gov For example, novel 3-amino-5-phenylpyrazole derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, a validated target in oncology. nih.gov Furthermore, the synthesis of amide derivatives of usnic acid has been explored to create compounds with various biological applications. mdpi.com These examples suggest that amide derivatives of this compound could exhibit interesting pharmacological properties.

The combination of amino acid moieties with other bioactive scaffolds is a known strategy to enhance biological effects and improve pharmacokinetic properties such as water solubility and bioavailability. nih.gov For example, novel pinocembrin (B1678385) amino acid derivatives have been synthesized and shown to have anti-aging effects. nih.gov This approach could be applied to this compound to generate novel therapeutic candidates. The synthesis of 3-amino-3-phenylpropionamide derivatives has also yielded novel ligands for the mu opioid receptor, highlighting the potential of amino acid-like structures in neuroscience drug discovery. wikipedia.org

The derivatization of the N-terminal amino group of peptides with reagents like 5-bromonicotinic acid N-hydroxysuccinimide ester has been utilized for peptide sequencing, demonstrating the reactivity of the amino group in similar chemical environments. nih.gov This reactivity can be harnessed to create complex biomolecules with tailored biological functions.

The following table provides examples of biologically active derivatives synthesized from scaffolds similar to this compound.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the reactivity of this compound, enabling a variety of chemical transformations to produce esters, amides, salts, and coordination complexes.

Esterification and Amidation

Esterification: The carboxylic acid moiety of this compound can undergo esterification with various alcohols, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification, is a fundamental transformation in organic synthesis. The general mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack of the alcohol. sigmaaldrich.com A specific example related to the target molecule is the synthesis of 3-aminoquinoline-5-carboxylic acid methyl ester from 3-amino-5-bromoquinoline via a carbonyl insertion reaction using methanol (B129727). google.com This demonstrates the feasibility of converting the bromo- and amino-substituted pyridine core to its corresponding methyl ester.

The table below summarizes the key aspects of these reactions.

Salt Formation and Complexation

The presence of both a basic amino group and an acidic carboxylic acid group makes this compound an amphoteric molecule capable of forming salts and participating in metal complexation.

Salt Formation: The carboxylic acid can be deprotonated by a base to form a carboxylate salt. Similarly, the amino group can be protonated by an acid to form an ammonium (B1175870) salt. The crystal structure of a related compound, 3-amino-5-carboxypyridin-1-ium perchlorate (B79767) monohydrate, has been reported, where the pyridine nitrogen is protonated. researchgate.net This study provides insight into the salt-forming capabilities of such aminopyridine carboxylic acids.

Complexation: The amino and carboxylate groups can act as ligands, coordinating to metal ions to form metal complexes. Amino acids are well-known for their ability to form stable chelate complexes with a variety of transition metals. wikipedia.org In these complexes, the amino acid typically acts as a bidentate ligand, coordinating through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered ring. wikipedia.org The synthesis of silver(I) coordination complexes with aminopyrimidyl ligands and dicarboxylates has been shown to result in diverse and complex structures, indicating that the pyridine nitrogen of this compound could also participate in coordination. sciencenet.cn The specific geometry and stability of the resulting complexes would depend on the metal ion, the reaction conditions, and the coordination properties of the ligand.

The following table highlights the potential salt formation and complexation behavior of this compound.

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics of the derivatization of this compound is crucial for optimizing reaction conditions and controlling product formation.

The mechanism of Fischer esterification is a well-established acid-catalyzed nucleophilic acyl substitution. sigmaaldrich.com The reaction proceeds through a series of equilibrium steps involving protonation of the carbonyl, nucleophilic attack by the alcohol, proton transfer, and elimination of water. sigmaaldrich.com

The mechanism of amidation can vary depending on the method used. Direct amidation often requires high temperatures to drive off water, while the use of coupling reagents proceeds through the formation of a more reactive activated intermediate.

Kinetic studies on the derivatization of related amino acids have been performed. For example, the acylation of a peptide's N-terminal amino group with 5-bromonicotinic acid N-hydroxysuccinimide ester was found to be complete within 30 minutes under specific pH and temperature conditions. nih.gov This provides an indication of the potential reaction rates for the derivatization of the amino group in this compound.

Mechanistic investigations into the synthesis of related heterocyclic compounds, such as the synthesis of 3-amino-5-phenylpyrazole derivatives, often focus on understanding the sequence of bond-forming events and identifying key intermediates. nih.gov For complexation reactions, mechanistic studies would involve investigating the coordination chemistry, including the determination of binding modes and the stability of the resulting metal complexes. wikipedia.org

Computational Chemistry in Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways and understanding the electronic properties of molecules like this compound.

Molecular docking studies are frequently employed in drug discovery to predict the binding mode of a ligand to its biological target. mdpi.com For instance, molecular docking has been used to suggest the binding mode of benzamide derivatives to acetylcholinesterase and β-secretase. mdpi.com Similar studies could be performed on derivatives of this compound to predict their interactions with kinase active sites or other biological targets.

DFT calculations can be used to determine the geometric and electronic structure of the molecule, including bond lengths, bond angles, and charge distributions. This information provides insights into the molecule's reactivity. For example, the crystal structure of 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate revealed that the aminopyridine moiety is nearly co-planar, with a slightly twisted carboxyl group. researchgate.net DFT calculations could be used to model this structure and understand the energetic factors influencing its conformation.

Furthermore, computational methods can be used to model reaction mechanisms and calculate activation energies, helping to predict the feasibility of different reaction pathways. For example, in the study of boronic acids in medicinal chemistry, computational approaches can help understand the formation of cyclic derivatives and their impact on potency. nih.gov Such studies on this compound could provide valuable information for designing synthetic routes and predicting the properties of its derivatives.

Derivatization Strategies for Enhanced Functionality and Biological Activity

Design and Synthesis of Isonicotinic Acid Derivatives

The design and synthesis of derivatives of 3-Amino-5-bromoisonicotinic acid primarily involve the modification of its carboxylic acid and amino functional groups. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing properties such as solubility, stability, and target binding.

The carboxylic acid at the 4-position can be readily converted into a variety of functional groups, including esters and amides, through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation, a cornerstone of medicinal chemistry, is accomplished by coupling the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by peptide coupling agents that activate the carboxylic acid, enabling efficient amide bond formation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization.

The amino group at the 3-position offers another site for derivatization. It can undergo acylation to form amides or be used in reductive amination reactions to introduce a variety of substituents. These modifications can significantly influence the electronic properties and hydrogen bonding capabilities of the molecule.

Furthermore, the bromine atom at the 5-position is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Techniques such as the Suzuki-Miyaura and Stille couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of aryl and alkyl groups.

Below is a table summarizing potential derivatives of this compound and the synthetic strategies for their preparation.

| Derivative Class | General Structure | Synthetic Method |

| Esters | Reaction of the carboxylic acid with an alcohol | |

| Amides | Reaction of the carboxylic acid with an amine | |

| N-Acyl Derivatives | Reaction of the amino group with an acylating agent | |

| 5-Aryl/Alkyl Derivatives | Cross-coupling reactions (e.g., Suzuki, Stille) at the bromine site |

Structural Modification at Pyridine (B92270) Ring Positions

Systematic structural modifications at various positions of the pyridine ring are essential for fine-tuning the biological activity of this compound.

Modifications at the 4-Position

The 4-position is occupied by the carboxylic acid group, which serves as a primary site for modification. As discussed previously, conversion to esters and amides is a common strategy. Additionally, the carboxylic acid can be reduced to a primary alcohol, which can then be further functionalized. The choice of reducing agent is critical to avoid unwanted side reactions on the pyridine ring or with the bromo substituent. Borane complexes, for instance, are often preferred for the selective reduction of carboxylic acids in the presence of other reducible functional groups.

Functionalization at the 5-Position

The bromine atom at the 5-position is a versatile handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, and the Stille coupling, which employs organostannanes, are powerful methods for creating new carbon-carbon bonds at this position. These reactions are highly valued for their ability to construct biaryl structures, which are common motifs in many biologically active compounds. The introduction of different aryl, heteroaryl, or alkyl groups at the 5-position can profoundly affect the molecule's interaction with its biological target.

The following table illustrates potential modifications at different positions of the this compound scaffold.

| Position | Modification Strategy | Potential Substituents |

| 2- and 6-Positions | Nucleophilic Aromatic Substitution | Alkyl groups, Halogens |

| 4-Position | Carboxylic Acid Derivatization | Esters, Amides, Alcohols |

| 5-Position | Palladium-Catalyzed Cross-Coupling | Aryl groups, Heteroaryl groups, Alkyl groups |

Conjugation with Biomolecules and Peptides

The presence of both a primary amino group and a carboxylic acid makes this compound an ideal candidate for conjugation with biomolecules and peptides. Such conjugates can exhibit enhanced biological activity, improved targeting, and altered pharmacokinetic profiles.

The carboxylic acid can be activated using standard peptide coupling reagents to form a stable amide bond with the N-terminal amine or a lysine side chain of a peptide. researchgate.net Conversely, the amino group can be coupled to the C-terminal carboxylic acid of a peptide or an aspartic or glutamic acid side chain.

A variety of coupling reagents are available to facilitate these conjugations, each with its own advantages. Carbodiimides like EDC are commonly used, often in aqueous solutions suitable for biological molecules. Phosphonium and aminium-based reagents such as PyBOP and HATU are highly efficient and are frequently employed in solid-phase peptide synthesis. sigmaaldrich.com

The choice of the biomolecule or peptide for conjugation is dictated by the desired therapeutic application. For instance, conjugation to a cell-penetrating peptide could enhance intracellular delivery, while attachment to a targeting ligand could direct the molecule to a specific tissue or cell type.

| Biomolecule/Peptide | Conjugation Site on this compound | Linkage Type |

| Peptide (N-terminus or Lysine) | Carboxylic acid (4-position) | Amide |

| Peptide (C-terminus or Asp/Glu) | Amino group (3-position) | Amide |

| Amino-functionalized biomolecule | Carboxylic acid (4-position) | Amide |

| Carboxy-functionalized biomolecule | Amino group (3-position) | Amide |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. bldpharm.com These approaches can be applied to the this compound scaffold to explore new chemical space and overcome potential liabilities.

Scaffold Hopping: This involves replacing the central pyridine ring with other heterocyclic systems that can maintain the key pharmacophoric features. For instance, the pyridine ring could be replaced by other six-membered heterocycles like pyrimidine or pyridazine (B1198779), or even five-membered rings such as pyrazole or isoxazole, provided the essential substituent vectors are preserved.

Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with others that have similar physicochemical properties.

Amino Group Bioisosteres: The amino group at the 3-position is a crucial hydrogen bond donor. Potential bioisosteres for the amino group include hydroxyl or thiol groups, which can also participate in hydrogen bonding.

Bromine Bioisosteres: The bromine atom at the 5-position can be replaced with other halogens (e.g., chlorine) or small lipophilic groups like a methyl or trifluoromethyl group to fine-tune steric and electronic properties.

The table below provides examples of potential bioisosteric replacements for the functional groups of this compound.

| Functional Group | Position | Potential Bioisosteres |

| Carboxylic Acid | 4 | Tetrazole, Hydroxamic acid, Acyl sulfonamide |

| Amino Group | 3 | Hydroxyl group, Thiol group |

| Bromine | 5 | Chlorine, Methyl group, Trifluoromethyl group |

Through these varied derivatization strategies, the this compound scaffold presents a versatile platform for the development of novel compounds with tailored biological activities and improved drug-like properties.

Library Synthesis and High-Throughput Chemistry

The structural characteristics of this compound, featuring multiple reactive sites, make it a valuable scaffold for the generation of diverse compound libraries. These libraries are instrumental in high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules. The strategic derivatization of this core structure allows for the systematic exploration of chemical space to discover compounds with desired biological activities.

The bifunctional nature of this compound, possessing an amino group, a carboxylic acid, and a reactive bromine atom on a pyridine ring, offers several avenues for combinatorial derivatization. This versatility allows for the creation of large and chemically diverse libraries of small molecules, which are essential for modern drug discovery efforts.

A key strategy in library synthesis involves a "split-and-pool" approach, where a solid support is often utilized. For instance, the carboxylic acid group of this compound can be anchored to a resin. Subsequently, the amino group and the bromo-substituted position on the pyridine ring can be subjected to various chemical transformations.

The amino group can readily undergo acylation or sulfonylation with a diverse set of acid chlorides or sulfonyl chlorides. Simultaneously, the bromine atom can be functionalized through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a wide array of substituents. This dual functionalization approach allows for the generation of a large number of distinct compounds from a single scaffold. A hypothetical library synthesis based on this strategy is outlined below:

Table 1: Hypothetical Library Synthesis Scheme

| Step | Reaction | Reagents | Number of Variants |

|---|---|---|---|

| 1 | Resin Loading | This compound, Polymer support | 1 |

| 2 | Amide Bond Formation | Diverse set of Carboxylic Acids | 50 |

| 3 | Suzuki Coupling | Various Boronic Acids | 40 |

| Total Compounds | | | 2,000 |

This combinatorial approach can rapidly generate thousands of unique molecules. Once synthesized, these compound libraries are subjected to HTS to identify "hits"—compounds that exhibit activity against a specific biological target. HTS involves the automated testing of large numbers of compounds in parallel, using miniaturized assays to measure their effect on a target of interest, such as an enzyme or a receptor.

For example, a library of this compound derivatives could be screened for inhibitory activity against a panel of protein kinases, which are important targets in cancer therapy. The screening process typically involves several stages:

Primary Screening: The entire library is screened at a single concentration to identify initial hits.

Dose-Response Analysis: The activity of the initial hits is confirmed and quantified by testing them across a range of concentrations to determine their potency (e.g., IC50 value).

Selectivity Profiling: Promising hits are then tested against other related targets to assess their selectivity.

The data generated from HTS campaigns are often extensive and require sophisticated data analysis tools for interpretation. The results can be used to establish structure-activity relationships (SAR), which guide the further optimization of hit compounds into lead candidates for drug development.

Table 2: Illustrative High-Throughput Screening Data for a Hypothetical Kinase Inhibitor Library

| Compound ID | R1 Group (from Amide) | R2 Group (from Suzuki) | % Inhibition at 10 µM | IC50 (µM) |

|---|---|---|---|---|

| LIB-001 | Phenyl | 4-Fluorophenyl | 85 | 0.5 |

| LIB-002 | Cyclohexyl | 3-Methoxyphenyl | 12 | >50 |

| LIB-003 | Thiophene-2-yl | Pyridin-3-yl | 92 | 0.2 |

The integration of combinatorial library synthesis with high-throughput screening provides a powerful platform for the discovery of novel bioactive compounds derived from the this compound scaffold.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of 3-amino-5-bromoisonicotinic acid.

¹H NMR: In the ¹H NMR spectrum of a related compound, 3-amino-5-bromopyridine (B85033), characteristic signals corresponding to the protons on the pyridine (B92270) ring are observed. chemicalbook.com For this compound, one would expect to see distinct peaks for the two aromatic protons and the amine protons. The chemical shifts and coupling patterns of these protons provide definitive evidence for the substitution pattern on the pyridine ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound, including those in the pyridine ring and the carboxylic acid group, will produce a distinct signal. For instance, in the related 5-bromonicotinic acid, ¹³C NMR data is available and provides a reference for the expected chemical shifts. chemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the molecule's structure through analysis of its fragmentation patterns.

For this compound (C₆H₅BrN₂O₂), the expected molecular weight is approximately 215.99 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. The fragmentation of protonated α-amino acids in mass spectrometry typically involves the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). nih.govresearchgate.net In the case of this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH) and the amino group (-NH₂). libretexts.org The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br), further confirming the compound's identity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H stretch | 3500-3300 (sharp, medium) libretexts.org |

| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) libretexts.org |

| Carbonyl (Carboxylic Acid) | C=O stretch | 1730-1700 libretexts.org |

| Aromatic Ring | C=C and C=N stretch | 1600-1450 |

| C-Br stretch | C-Br stretch | Below 800 |

Data compiled from multiple sources. libretexts.orglibretexts.orguniroma1.itpressbooks.pub

The N-H stretching vibrations of the primary amine would appear as sharp bands, while the O-H stretch of the carboxylic acid would be a very broad band. libretexts.orglibretexts.org The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp absorption. libretexts.org Aromatic C=C and C=N stretching vibrations also give rise to characteristic peaks. pressbooks.pub

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The key electronic transitions are typically π → π* and n → π*. libretexts.org

The presence of the aromatic pyridine ring, the amino group, and the carboxylic acid group, all containing π electrons and non-bonding (n) electrons, results in a complex UV-Vis spectrum. The extended conjugation in the pyridine ring leads to π → π* transitions, while the oxygen and nitrogen atoms of the carboxylic acid and amino groups, respectively, allow for n → π* transitions. libretexts.orglibretexts.org For aromatic amino acids, these absorptions are typically observed in the UV region. libretexts.org The specific wavelengths of maximum absorbance (λmax) are characteristic of the compound's electronic structure. For instance, a shift in the absorption peak of an organic linker upon coordination in a metal-organic framework indicates an electronic interaction. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. For an amino acid derivative like this compound, reversed-phase HPLC would be a suitable method for purity analysis. The compound's retention time would be a characteristic identifier under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. tmiclinode.com This hyphenated technique is particularly powerful for the analysis of complex mixtures and for the definitive identification of compounds. lcms.cz LC-MS analysis of this compound would provide both its retention time and its mass-to-charge ratio, offering a high degree of confidence in its identification and purity assessment. restek.comnih.gov Modern LC-MS/MS methods allow for the rapid and specific quantification of numerous amino acids in various matrices. chromsystems.com

Computational Spectroscopy and Theoretical Predictions

Computational methods play an increasingly important role in complementing experimental spectroscopic data. Density functional theory (DFT) and other quantum chemical calculations can be used to predict various spectroscopic properties of this compound.

These theoretical predictions can aid in the interpretation of experimental spectra. For example, calculated NMR chemical shifts can help in the assignment of complex spectra. Similarly, predicted IR and UV-Vis spectra can provide a theoretical framework for understanding the observed vibrational and electronic transitions. Computational modeling can also be used to predict the stable conformations of the molecule and to simulate its fragmentation in mass spectrometry.

Theoretical and Computational Studies of 3 Amino 5 Bromoisonicotinic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine electronic structure, molecular geometry, and reactivity descriptors.

A study on the closely related compound, ethyl 5-amino-2-bromoisonicotinate, utilized DFT calculations at the B3LYP/6-311+G(d,p) level of theory to optimize the molecular structure in the gas phase. The optimized bond parameters showed good correlation with experimental data obtained from single-crystal X-ray diffraction, with minor deviations attributed to the difference in phases (gas phase for theory versus solid phase for experiment) nih.gov.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a molecule's reactivity and electronic properties. For ethyl 5-amino-2-bromoisonicotinate, the calculated energies of the HOMO and LUMO were -6.2700 eV and -2.1769 eV, respectively, resulting in an energy gap (ΔE) of 4.0931 eV nih.gov. This energy gap is an indicator of the molecule's chemical stability and reactivity.

Furthermore, the total interaction energies between molecules in the crystal structure were computed using the B3LYP/6-31G(d,p) model. The analysis revealed the contributions of different energy components:

| Energy Component | Value (kJ mol⁻¹) |

| Electrostatic (Eele) | 59.2 |

| Polarization (Epol) | 15.5 |

| Dispersion (Edis) | 140.3 |

| Repulsion (Erep) | 107.2 |

| Total Interaction (Etot) | 128.8 |

| Data for ethyl 5-amino-2-bromoisonicotinate. nih.gov |

These calculations provide a detailed understanding of the intermolecular forces governing the crystal packing of the molecule nih.gov.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

For a molecule like 3-amino-5-bromoisonicotinic acid, MD simulations could be employed to:

Analyze Conformational Preferences: Determine the most stable conformations of the molecule in different environments (e.g., in water or a non-polar solvent). This involves analyzing the rotational freedom around single bonds, such as the bond connecting the carboxylic acid group to the pyridine (B92270) ring.

Study Solvation Effects: Investigate how the molecule interacts with solvent molecules, including the formation of hydrogen bonds between the amino and carboxylic acid groups and water.

Simulate Protein-Ligand Complexes: Once a potential biological target is identified, MD simulations can be used to assess the stability of the ligand-protein complex, observe conformational changes upon binding, and calculate binding free energies.

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations and docking studies.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.

In a study involving ethyl 5-amino-2-bromoisonicotinate, docking simulations were performed to evaluate its potential as an inhibitor of the COVID-19 main protease (PDB ID: 6LU7). The results of these simulations can indicate whether a compound is a potential candidate for pharmaceutical applications nih.gov. The interactions between the ligand and the amino acid residues in the active site of the protein are analyzed to understand the basis of its potential inhibitory activity.

The general process of a docking study involves:

Preparation of the Receptor and Ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the protein. The 3D structure of the ligand is also optimized.

Running the Docking Algorithm: The software samples a large number of possible conformations and orientations of the ligand within the binding site.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Such studies are crucial for prioritizing compounds for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound derivatives were not found in the searched literature, this methodology is a cornerstone of modern drug design.

A QSAR study on a series of nicotinic acid derivatives would involve the following steps:

Data Collection: A dataset of compounds with known biological activity (e.g., IC50 values for enzyme inhibition) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges, dipole moment), and topological indices.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Virtual Screening and Drug Design Initiatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. While no specific virtual screening campaigns centered on a this compound scaffold were identified in the provided search results, this approach is a standard tool in the search for novel therapeutic agents.

There are two main types of virtual screening:

Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. Large compound libraries are docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This approach is highly effective when a high-quality crystal structure of the target is available.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model, such as a pharmacophore or a QSAR model, is built based on the structures of these known active ligands. The compound library is then screened to find molecules that fit this model.

Virtual screening initiatives can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective. The identification of a hit compound through virtual screening is often the starting point for a lead optimization program, where the chemical structure is systematically modified to improve its potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The efficient synthesis of 3-Amino-5-bromoisonicotinic acid is paramount for its widespread use in research and development. While standard methods for the synthesis of substituted pyridines exist, future research is directed towards developing more novel, efficient, and high-yielding methodologies.

One of the older known approaches to a related compound, 5-bromonicotinic acid, involves the Sandmeyer reaction starting from 3-amino-5-pyridinecarboxylic acid. google.com However, this method is often hampered by multiple steps and low product yields, making it less practical for large-scale production. google.com Another preparative method involves the direct bromination of nicotinic acid hydrochloride in thionyl chloride, which can achieve yields of up to 87.3%. google.com

More contemporary and general methods for α-amino acid synthesis could be adapted, such as the Hell-Volhard-Zelinskii reaction, which involves the α-bromination of a carboxylic acid followed by an SN2 substitution with ammonia (B1221849). libretexts.orgpressbooks.pub The amidomalonate synthesis offers a more general route, starting with diethyl acetamidomalonate, which is alkylated and then hydrolyzed to yield the desired α-amino acid. pressbooks.pub For enantioselective synthesis, which is crucial for pharmaceutical applications, catalysts like rhodium(I) complexes with chiral phosphine (B1218219) ligands are employed to produce specific enantiomers in high purity. libretexts.orgpressbooks.pub

A patented method for a precursor, 3-Amino-5-bromopyridine (B85033), involves the reduction of 5-Bromo-3-nitropyridine using reagents like tetrahydroxydiboron (B82485) with a palladium on activated charcoal catalyst, achieving a high yield of 96%. chemicalbook.com

Table 1: Comparison of Synthetic Routes for Related Pyridine (B92270) Carboxylic Acids

| Starting Material | Key Reagents | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 3-Amino-5-pyridinecarboxylic acid | NaNO₂, HBr, CuBr | 5-Bromonicotinic acid | Low (multi-step) | google.com |

| Nicotinic acid hydrochloride | Thionyl chloride, Bromine | 5-Bromonicotinic acid | 87.3% | google.com |

Exploration of New Derivatization Pathways

The functional groups of this compound—the carboxylic acid, the amino group, and the bromine atom—offer multiple handles for chemical modification. Exploring new derivatization pathways is key to generating a library of novel compounds with diverse properties.

Carboxylic Acid Group: This group can be readily converted into esters, amides, and acid chlorides. Amino acids can be used to form amide linkages, potentially improving the pharmacokinetic properties of the resulting molecules by utilizing amino acid transporters for drug delivery. nih.gov

Amino Group: The amino group can undergo acylation, alkylation, and arylation. It can also be used as a nucleophile in the construction of new heterocyclic rings fused to the pyridine core.

Bromine Atom: The bromine atom is an excellent site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this starting material.

A novel derivatization method has been reported for a related compound, 5-bromonicotinic acid, which was converted to its N-hydroxysuccinimide ester. This derivative was then used to selectively acylate the N-terminal amino group of peptides for mass spectrometry analysis. researchgate.net This highlights how derivatives can be designed for specific applications in chemical biology.

Mechanistic Studies on Biological Activities and Target Identification

Understanding the mechanism of action and identifying the biological targets of this compound derivatives are crucial for their development as therapeutic agents. Preliminary research into related isonicotinic acid hydrazides has shown promise, particularly in the field of antitubercular drug discovery. nih.govnih.gov Molecular docking studies of these derivatives have suggested that they may bind to and inhibit enoyl reductase (InhA), an enzyme essential for the development of the mycobacterial cell wall. nih.gov

Future research should involve comprehensive screening of derivatives against a panel of biological targets, including enzymes and receptors. For instance, studies on 3-arylcoumarins, which also feature substituted aromatic rings, have assessed their antibacterial activity against strains like Staphylococcus aureus. nih.gov Similarly, derivatives of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid have been evaluated for their antioxidant and cytotoxic activities. researchgate.net Once a lead compound with significant biological activity is identified, target deconvolution techniques such as affinity chromatography, activity-based protein profiling, and genetic approaches will be essential to pinpoint its molecular target(s).

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. mdpi.com By synthesizing and testing a library of analogues where each functional group is systematically modified, researchers can deduce which structural features are critical for biological activity. researchgate.net

For example, SAR studies on 3-arylpropionic acids as agonists for the S1P1 receptor revealed that modifications to the propionic acid chain could enhance their metabolic stability and half-life in rats. researchgate.net In another study on erianin (B49306) analogues as pyruvate (B1213749) carboxylase inhibitors, replacing a hydroxyl group with fluorine led to increased activity. rsc.org SAR studies on 3-arylcoumarins have shown that the antibacterial activity is highly dependent on the substitution pattern on the coumarin (B35378) scaffold. nih.gov

For this compound derivatives, key questions for SAR studies would include:

The effect of the position and nature of substituents on the pyridine ring.

The optimal size and electronic properties of groups introduced via the bromine atom.

The impact of different functionalities derived from the amino and carboxylic acid groups.

SPR studies will focus on how these structural modifications affect physicochemical properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for drug development. nih.gov

Table 2: Illustrative SAR data from related compound classes

| Compound Class | Modification | Impact on Activity | Reference |

|---|---|---|---|

| 3-Arylpropionic Acids | Substitution on propionic acid chain | Enhanced metabolic half-life | researchgate.net |